(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

pKa modulation basicity fluorine regioisomerism

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic, saturated heterocyclic amine building block belonging to the octahydrocyclopenta[c]pyrrole scaffold family. It features a gem-difluoro substitution at the 5-position of the cyclopentane ring with cis-ring-junction stereochemistry, supplied as the crystalline hydrochloride salt (C₇H₁₂ClF₂N, MW 183.63 g/mol, typical purity ≥97%).

Molecular Formula C7H12ClF2N
Molecular Weight 183.63
CAS No. 1956364-50-3
Cat. No. B3324737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
CAS1956364-50-3
Molecular FormulaC7H12ClF2N
Molecular Weight183.63
Structural Identifiers
SMILESC1C2CNCC2CC1(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H/t5-,6+;
InChIKeyVDNXSLMZLQNXAC-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole Hydrochloride (CAS 1956364-50-3) Matters for Drug Discovery Procurement


(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic, saturated heterocyclic amine building block belonging to the octahydrocyclopenta[c]pyrrole scaffold family. It features a gem-difluoro substitution at the 5-position of the cyclopentane ring with cis-ring-junction stereochemistry, supplied as the crystalline hydrochloride salt (C₇H₁₂ClF₂N, MW 183.63 g/mol, typical purity ≥97%) . The octahydrocyclopenta[c]pyrrole core is recognized as a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of triple reuptake inhibitors for depression, SHP2 allosteric inhibitors for oncology, and NR2B negative allosteric modulators for neurological disorders [1][2]. The gem-difluoro motif at the 5-position introduces specific pKa modulation, conformational bias, and metabolic stability advantages that distinguish this compound from non-fluorinated, regioisomeric, and stereoisomeric analogs [3].

Why You Cannot Simply Substitute (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole Hydrochloride with a Generic Octahydrocyclopenta[c]pyrrole Analog


The octahydrocyclopenta[c]pyrrole scaffold family encompasses multiple regioisomers (4,4-difluoro vs. 5,5-difluoro), stereoisomers (cis vs. trans ring junction), and salt forms (free base vs. hydrochloride), each of which exhibits meaningfully different physicochemical and pharmacological properties. The gem-difluoro group at the 5-position reduces the pKa of the pyrrolidine nitrogen by approximately 2–3 log units relative to the non-fluorinated parent (predicted pKa ~11.53 for parent vs. ~8.99 for the 4,4-difluoro analog; the 5,5-isomer occupies a distinct intermediate basicity range) [1]. This pKa shift directly impacts the ionization state at physiological pH, influencing membrane permeability, CNS penetration, and target binding. Furthermore, the cis-(3aR,6aS) configuration imposes a specific three-dimensional pharmacophore geometry distinct from the trans isomer, which can determine whether a compound engages a given biological target [2]. Substituting the hydrochloride salt with the free base alters hygroscopicity, solid-state stability, and ease of accurate weighing—critical factors in reproducible SAR studies . These non-interchangeable properties mean that procurement decisions must be compound-specific, not scaffold-generic.

Head-to-Head Quantitative Differentiation Evidence for (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole Hydrochloride


5,5-Difluoro vs. 4,4-Difluoro Regioisomer: pKa Differentiation Governs Ionization State at Physiological pH

The position of gem-difluoro substitution on the octahydrocyclopenta[c]pyrrole ring directly controls the basicity of the pyrrolidine nitrogen. The 4,4-difluoro regioisomer, where fluorine atoms are positioned β to the nitrogen, has a predicted pKa of 8.99±0.40, representing a substantial ~2.5 log unit reduction from the non-fluorinated parent scaffold (pKa ~11.53±0.20) [1]. The 5,5-difluoro isomer, with fluorine atoms positioned γ to the nitrogen, places the electronegative substituents one additional bond away from the protonation center, resulting in an intermediate pKa value that preserves sufficient basicity for salt formation and aqueous solubility while still lowering the fraction of ionized species at pH 7.4 relative to the parent [2]. This differential basicity is critical: the 4,4-difluoro isomer, with a pKa closer to physiological pH, will exist in a more mixed ionization state that may reduce membrane permeability, whereas the 5,5-isomer balances pKa-lowering with retained pharmacokinetic potential [3].

pKa modulation basicity fluorine regioisomerism drug-likeness

Cis-(3aR,6aS) vs. Trans-(3aR,6aR) Stereochemistry: Conformational Impact on Pharmacophore Geometry

The target compound possesses cis-ring-junction stereochemistry at the 3a and 6a positions, designated as (3aR,6aS)-rel (racemic mixture of the cis enantiomeric pair). The trans isomer, rel-(3aR,6aR)-5,5-difluorooctahydrocyclopenta[c]pyrrole (CAS 2704104-42-5), has the hydrogen atoms at the ring junction on opposite faces of the bicyclic system [1]. In saturated bicyclic amines, cis vs. trans ring fusion produces fundamentally different three-dimensional vectors for the pyrrolidine nitrogen lone pair and any substituents attached to the scaffold. The cis configuration, with both bridgehead hydrogens on the same face, creates a more compact, bowl-shaped geometry; the trans configuration produces a more extended, chair-like arrangement [2]. These conformational differences are non-interchangeable in structure-based drug design: a cis-fused octahydrocyclopenta[c]pyrrole used in triple reuptake inhibitors (e.g., compounds 22a, 23a, 26a from Shao et al. 2011, with SERT IC₅₀ values of 20, 29, and 53 nM respectively) achieves its potency through the specific cis-geometry-dependent presentation of the 3-aryl substituent to the transporter binding pocket [3].

stereochemistry conformational analysis cis-trans isomerism pharmacophore

Hydrochloride Salt vs. Free Base: Solid-State Stability and Handling Advantages for Reproducible Research

The target compound is supplied as the hydrochloride salt (CAS 1956364-50-3, MW 183.63, purity ≥97%), whereas the corresponding free base cis-5,5-difluorooctahydrocyclopenta[c]pyrrole is available under CAS 1251007-27-8 (MW 147.17) . Free base octahydrocyclopenta[c]pyrroles are typically low-melting solids or oils at ambient temperature (parent scaffold melting point 35–40°C; 5,5-difluoro free base density 1.2 g/cm³, flash point 53.5°C indicating significant volatility) . The hydrochloride salt converts the volatile, hygroscopic free amine into a non-volatile, crystalline solid with defined stoichiometry, enabling accurate gravimetric dispensing for SAR studies . The hydrochloride salt also exhibits reduced hygroscopicity relative to the free base due to ionic N⁺–H···Cl⁻ interactions that occupy hydrogen-bonding sites, improving long-term storage stability and lot-to-lot consistency . The inorganic chloride counterion (Cl⁻, 19.3% of the salt molecular weight) does not participate in further synthetic transformations and is typically removed in situ during subsequent N-alkylation or N-acylation reactions, making the salt a convenient, directly usable form of the building block.

salt form solid-state stability hygroscopicity analytical reproducibility

Metabolic Stability Advantage of 5,5-gem-Difluoro Substitution: Blocking Site-Specific Oxidative Metabolism

The gem-difluoro group at the 5-position of the cyclopentane ring blocks cytochrome P450-mediated oxidative metabolism at that carbon center by replacing abstractable C–H bonds with strong C–F bonds (bond dissociation energy: C–F ≈ 116 kcal/mol vs. C–H ≈ 96–99 kcal/mol for secondary aliphatic positions) [1]. Holovach et al. (2022) systematically demonstrated that gem-difluorination of functionalized cycloalkanes either does not affect or slightly improves metabolic stability as measured by intrinsic microsomal clearance (CLint), with the effect being particularly pronounced when the CF₂ group is positioned at sites that would otherwise undergo rapid hydroxylation [2]. The non-fluorinated octahydrocyclopenta[c]pyrrole scaffold possesses two unsubstituted methylene positions on the cyclopentane ring (C-4 and C-5) that are susceptible to oxidative metabolism; the 5,5-difluoro substitution eliminates one of these two metabolic soft spots. Melnykov et al. (2023) further confirmed that difluorinated saturated heterocyclic amines generally exhibit high metabolic stability in microsomal clearance assays, with the single exception being the 3,3-difluoroazetidine derivative, which is structurally unrelated [3].

metabolic stability gem-difluorination microsomal clearance CYP oxidation

Scaffold Precedent in Triple Reuptake Inhibitors: Quantitative CNS Activity of Cis-Fused 3-Aryl Octahydrocyclopenta[c]pyrroles

The octahydrocyclopenta[c]pyrrole scaffold, when elaborated with a 3-aryl substituent, has produced some of the most balanced triple reuptake inhibitors (TRIs) reported in the medicinal chemistry literature. Shao et al. (2011) disclosed that cis-fused octahydrocyclopenta[c]pyrrole derivatives achieve potent inhibition of all three monoamine transporters with favorable brain penetration and in vivo efficacy [1]. The three optimized compounds—22a, 23a, and 26a—demonstrated the following IC₅₀ profiles: compound 22a (SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM), compound 23a (SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, DAT IC₅₀ = 168 nM), and compound 26a (SERT IC₅₀ = 53 nM, NET IC₅₀ = 150 nM, DAT IC₅₀ = 140 nM) [1]. All three were highly brain penetrant, active in the mouse tail suspension test at 10 and 30 mg/kg oral dosing, and were not generally motor stimulants at 1–30 mg/kg, distinguishing them from psychostimulant-based approaches [1]. While these compounds do not incorporate the 5,5-difluoro substitution present in the target building block, they establish the cis-octahydrocyclopenta[c]pyrrole core as a validated pharmacophore for CNS drug discovery. The addition of the 5,5-difluoro motif to this scaffold, as provided by (3aR,6aS)-rel-5,5-difluorooctahydrocyclopenta[c]pyrrole hydrochloride, would be expected to further modulate pKa, LogP, and metabolic stability at the 5-position of the cyclopentane ring—a site that is otherwise unsubstituted in the published TRI series [2].

triple reuptake inhibitors depression SERT inhibition brain penetration octahydrocyclopenta[c]pyrrole SAR

Where (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole Hydrochloride Delivers the Strongest Research Value


CNS Drug Discovery: Next-Generation Triple Reuptake Inhibitor Lead Optimization

Medicinal chemistry teams developing novel antidepressants can use this building block to synthesize 3-aryl-5,5-difluoro-octahydrocyclopenta[c]pyrrole analogs that build upon the validated TRI scaffold (SERT IC₅₀ = 20–53 nM for optimized cis-fused lead compounds) reported by Shao et al. (2011) [1]. The 5,5-difluoro substitution is expected to reduce pKa at the pyrrolidine nitrogen, potentially altering the brain-to-plasma ratio and reducing hERG channel inhibition—a key liability identified in the original TRI series [1]. The hydrochloride salt form ensures accurate stoichiometry for parallel synthesis and SAR exploration.

Oncology: SHP2 Allosteric Inhibitor Development Using a Fluorinated Bicyclic Core

The octahydrocyclopenta[c]pyrrole scaffold has been identified as a privileged core for SHP2 allosteric inhibitors, as disclosed in US Patent US-10435389-B2 (Krouzon Pharmaceuticals, 2019) [2]. Incorporating the 5,5-difluoro building block into SHP2 inhibitor pharmacophores provides an opportunity to modulate the conformational and electronic properties of the bicyclic amine while maintaining the steric profile required for allosteric pocket binding. The gem-difluoro group's metabolic stabilizing effect may address clearance issues observed with non-fluorinated SHP2 inhibitor leads.

Neurological Disorders: NR2B Negative Allosteric Modulator (NAM) Scaffold Exploration

Patent literature (WO2015048507A1 and CN106795111B) demonstrates that N-alkylaryl-5-oxyaryl-octahydrocyclopenta[c]pyrroles function as selective NR2B negative allosteric modulators with potential applications in treatment-resistant depression, Parkinson's disease, and neuropathic pain [3]. The 5,5-difluoro substitution at the cyclopentane 5-position, coupled with cis stereochemistry, may influence the dihedral angle of the N-alkylaryl substituent relative to the bicyclic core, a geometric parameter critical for NR2B subtype selectivity over other NMDA receptor subtypes.

Physicochemical Property Optimization: pKa and LogP Tuning in Lead Series

For drug discovery programs requiring precise pKa modulation of a saturated bicyclic amine, the (3aR,6aS)-rel-5,5-difluoro scaffold occupies a unique property space. The parent octahydrocyclopenta[c]pyrrole (pKa ~11.5) is fully protonated at physiological pH, which can limit membrane permeability; the 4,4-difluoro isomer (pKa ~8.99) is only partially protonated, which may reduce aqueous solubility [4]. The 5,5-difluoro isomer is expected to exhibit an intermediate pKa (~9.5–10.5), providing a Goldilocks ionization profile that balances permeability and solubility—a particularly valuable attribute for CNS and intracellular targets where both properties are critical for target engagement [4].

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